molecular formula C18H20N2O2 B2622882 N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034246-84-7

N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2622882
CAS No.: 2034246-84-7
M. Wt: 296.37
InChI Key: XKGCNTUUUPFXIU-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is an organic compound that features a benzamide core structure substituted with oxan-4-yl and pyridin-3-yl groups

Mechanism of Action

GW788388 is a potent selective inhibitor of TGF-beta type I receptor [activin receptor-like kinase 5 (ALK5)] . It is orally available with a half-life of approximately 4 hours .

  • Storage temp: 2-8°C
  • Hazard Classifications: Acute Tox. 3 Oral - Aquatic Acute 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves the reaction of benzoyl chloride with an appropriate amine derivative. One common method includes the following steps:

    Starting Materials: Benzoyl chloride, oxan-4-ylamine, and pyridin-3-ylmethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: Benzoyl chloride is first reacted with oxan-4-ylamine to form an intermediate, which is then coupled with pyridin-3-ylmethanol under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amide to amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-pyridin-3-yl-benzamide: Similar structure with a methoxy group instead of oxan-4-yl.

    Venetoclax: Contains a benzamide core with different substituents, used as a BCL-2 inhibitor in cancer therapy.

Uniqueness

N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(15-5-2-1-3-6-15)20-17(14-8-11-22-12-9-14)16-7-4-10-19-13-16/h1-7,10,13-14,17H,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGCNTUUUPFXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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